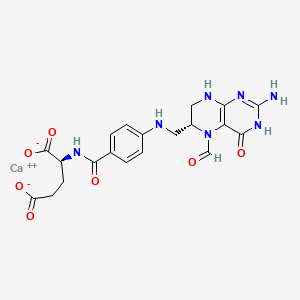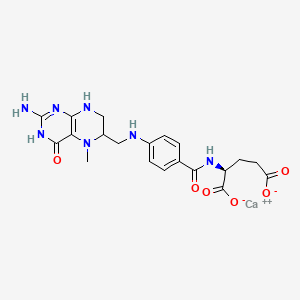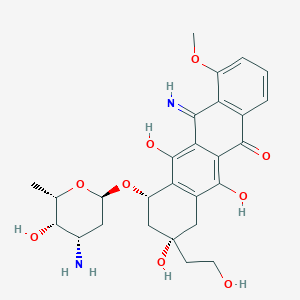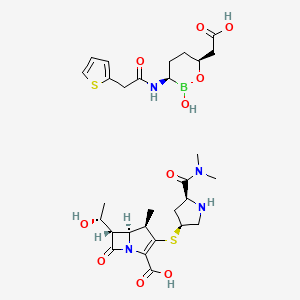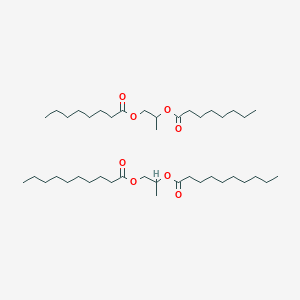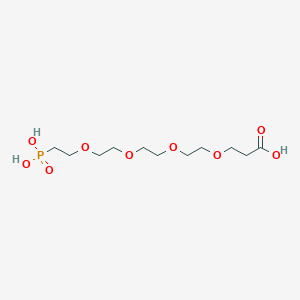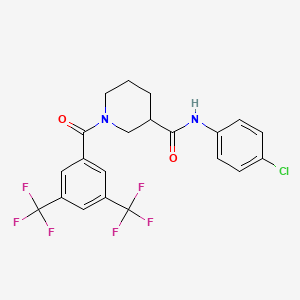
CCG-100602
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
CCG-100602 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Myocardin-verwandten Transkriptionsfaktor A- und Serum Response Factor-Signalwege spezifisch hemmt. Es blockiert die Kernlokalisierung des Myocardin-verwandten Transkriptionsfaktors A und hemmt damit den fibrogenen Transkriptionsfaktor Serum Response Factor . Diese Hemmung führt zu einer Verringerung der Expression von Genen, die mit Fibrose und anderen pathologischen Prozessen verbunden sind .
Wirkmechanismus
Target of Action
CCG-100602 primarily targets the myocardin-related transcription factor A (MRTF-A) and serum response factor (SRF) signaling pathway. MRTF-A and SRF play crucial roles in regulating gene expression related to fibrosis and cellular differentiation .
Mode of Action
this compound inhibits the nuclear localization of MRTF-A, thereby preventing it from activating SRF. This inhibition blocks the transcription of fibrogenic genes, reducing the expression of proteins involved in fibrosis, such as collagen and fibronectin .
Biochemical Pathways
The compound affects the MRTF-A/SRF signaling pathway, which is involved in the transcriptional regulation of genes associated with extracellular matrix (ECM) production and cellular contractility. By inhibiting this pathway, this compound reduces the transcription of genes like COL1A1, FN1, and ACTA2, which are critical for ECM production and fibrosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its bioavailability and efficacy. While specific ADME data for this compound is limited, its chemical structure suggests it may have moderate solubility and stability, influencing its absorption and distribution in the body. Metabolic pathways likely involve hepatic enzymes, and excretion may occur via renal and biliary routes .
Result of Action
At the molecular level, this compound reduces the expression of fibrogenic proteins, leading to decreased fibrosis. Cellular effects include reduced proliferation and migration of fibroblasts, which are key players in fibrotic diseases. This results in a potential therapeutic effect in conditions characterized by excessive fibrosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of this compound. For instance, the compound’s stability might be affected by the acidic or basic conditions in different tissues. Additionally, interactions with other drugs or biomolecules could impact its bioavailability and therapeutic effectiveness .
This compound represents a promising therapeutic agent by specifically targeting and inhibiting the MRTF-A/SRF signaling pathway, thereby reducing fibrosis and its associated pathological effects.
Biochemische Analyse
Biochemical Properties
CCG-100602 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the Rho/MKL1/SRF pathway, where it inhibits the interaction between serum response factor (SRF) and myocardin-related transcription factor (MRTF). This inhibition leads to a reduction in the transcription of genes involved in fibrosis and vascular stiffness. This compound has shown efficacy in reducing the stiffening of vascular smooth muscle cells (VSMCs) derived from spontaneously hypertensive rats by inhibiting the SRF/myocardin interaction .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it reduces stiffness by inhibiting the SRF/myocardin interaction. This compound also impacts cell signaling pathways, particularly the Rho/MKL1/SRF pathway, leading to decreased transcription of fibrogenic genes. Additionally, this compound has been shown to have less cytotoxicity compared to its analog CCG-1423, making it a safer option for therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting the interaction between SRF and myocardin, this compound effectively reduces the transcription of genes involved in fibrosis and vascular stiffness. This inhibition is achieved through the compound’s ability to block the nuclear localization of MRTF-A, thereby preventing its interaction with SRF. The reduced potency of this compound compared to CCG-1423 is compensated by its significantly lower cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In spontaneously hypertensive rats, a dosage of 7.5 mg/kg/day administered via subcutaneous osmotic pumps for two weeks effectively reduced aortic wall stiffness. Higher dosages may lead to toxic or adverse effects, although this compound has shown significantly less cytotoxicity compared to CCG-1423. The threshold effects and potential toxicities at higher doses need to be carefully evaluated in future studies .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound’s ability to inhibit the nuclear localization of MRTF-A suggests that it may be directed to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may also influence its subcellular localization, affecting its overall efficacy in inhibiting fibrosis and vascular stiffness .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CCG-100602 umfasst mehrere Schritte:
Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Reaktionen gebildet, die Benzylalkohol, Eisen(III)-acetylacetonat und Natriumcarbonat in Heptan unter Rückflussbedingungen beinhalten.
Einführung der Trifluormethylgruppen: Die Trifluormethylgruppen werden unter Verwendung von N-Hydroxyphthalimid, Dimethylazodicarboxylat und Triphenylphosphin in Tetrahydrofuran bei Raumtemperatur eingeführt.
Kupplung mit 4-Chloranilin: Der Zwischenstoff wird dann mit 4-Chloranilin in Dichlormethan bei 0 °C gekoppelt.
Abschließende Schritte: Die abschließenden Schritte beinhalten die Verwendung von 3,5-Bis(trifluormethyl)benzoesäure, 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimidhydrochlorid und 4-Dimethylaminopyridin in Dichlormethan bei Raumtemperatur.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound sind im öffentlichen Bereich nicht gut dokumentiert. Der oben beschriebene Syntheseprozess kann für die industrielle Produktion mit geeigneten Modifikationen zur Steigerung der Effizienz und Wirtschaftlichkeit skaliert werden.
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktionsfähiger funktioneller Gruppen wie der Trifluormethyl- und Chlorphenylgruppen .
Häufige Reagenzien und Bedingungen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .
Analyse Chemischer Reaktionen
Types of Reactions
CCG-100602 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the trifluoromethyl and chlorophenyl groups .
Common Reagents and Conditions
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used for further research and development .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CCG-1423: Ein Analog von CCG-100602 mit ähnlicher Wirksamkeit, aber höherer Zytotoxizität.
CCG-203971: Ein weiteres Analogon mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen stereoisomeren Eigenschaften.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner verbesserten Selektivität, Potenz und reduzierten Zytotoxizität im Vergleich zu seiner Stammverbindung CCG-1423 . Es hat auch einen unterschiedlichen Wirkmechanismus, der gezielt auf die Myocardin-verwandten Transkriptionsfaktor A- und Serum Response Factor-Signalwege abzielt .
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCFMZWVKQBAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of CCG-100602?
A1: this compound acts as an inhibitor of the myocardin-related transcription factor A (MRTF-A) / serum response factor (SRF) pathway. [, , , , ] This pathway plays a crucial role in regulating gene expression related to various cellular processes, including cell migration, fibrosis, and differentiation.
Q2: How does this compound affect the MRTF-A/SRF pathway?
A2: Although the precise mechanism is not fully elucidated, this compound is believed to block the nuclear translocation of MRTF-A, preventing its interaction with SRF and subsequent activation of target gene transcription. This inhibitory effect on MRTF-A nuclear accumulation was observed in human pterygium fibroblasts treated with TGF-β1. []
Q3: What are the potential therapeutic applications of this compound based on its mechanism of action?
A3: Given its ability to inhibit the MRTF-A/SRF pathway, this compound has been investigated for its potential in treating conditions associated with excessive or dysregulated fibrotic activity, such as intestinal fibrosis [] and pterygium. [] Additionally, research suggests potential applications in modulating stem cell differentiation, particularly in balancing adipogenesis and osteogenesis in human adipose stem cells. []
Q4: Are there any known structural analogs of CCG-1423 and how do their activities compare?
A4: this compound and CCG-203971 are structural analogs of CCG-1423, sharing similar biological activities and targeting the MRTF-A/SRF pathway. [, ] These compounds were studied alongside CCG-1423 for their antifibrotic effects. [] Interestingly, unlike CCG-1423, the stereochemistry of this compound and CCG-203971 did not significantly influence their biological activities. []
Q5: Has this compound shown efficacy in any in vitro models of disease?
A5: Yes, this compound effectively repressed both matrix-stiffness and transforming growth factor beta (TGF-β)-mediated fibrogenesis in human colonic myofibroblasts. [] It also demonstrated inhibitory effects on α-smooth muscle actin and type I collagen expression in fibroblast-like synoviocytes, suggesting potential in addressing temporomandibular joint osteoarthritis. []
Q6: What are the limitations of using CCG-1423, the first-generation inhibitor, compared to this compound?
A6: While CCG-1423 showed promising antifibrotic activity, it also exhibited unacceptable cytotoxicity. [] this compound, considered a second-generation inhibitor, emerged as a potential alternative with improved safety profiles while maintaining efficacy in preclinical models. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
